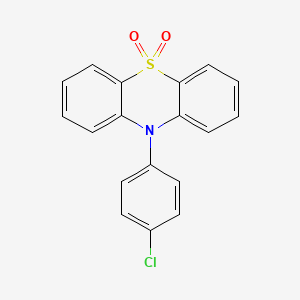
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. The compound’s structure includes a phenothiazine core with a 4-chlorophenyl group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide typically involves the following steps:
N-Arylation: The phenothiazine core is first subjected to N-arylation with 4-chlorobenzene using a suitable base and a phase transfer catalyst.
Oxidation: The resulting N-arylated product is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Cl₂, Br₂)
Major Products
Oxidation: Higher oxidation state derivatives
Reduction: Sulfide or sulfoxide derivatives
Substitution: Nitrated or halogenated phenothiazine derivatives
Applications De Recherche Scientifique
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with various molecular targets and pathways. In the context of its potential antipsychotic activity, it may act by modulating neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The sulfone group can also enhance the compound’s ability to interact with biological membranes and proteins, contributing to its overall pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities to phenothiazine.
Uniqueness
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide is unique due to the presence of the sulfone group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenothiazine derivatives and may contribute to its specific pharmacological properties.
Propriétés
Formule moléculaire |
C18H12ClNO2S |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
10-(4-chlorophenyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C18H12ClNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H |
Clé InChI |
UJRGPFQNZZPLGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B12499367.png)
![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
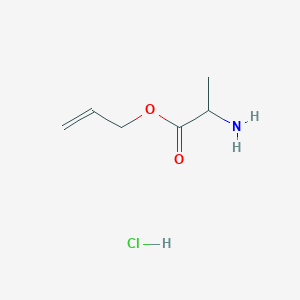
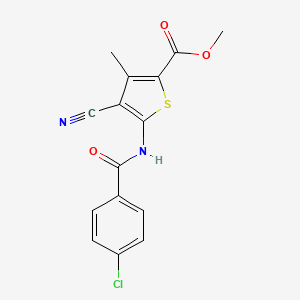
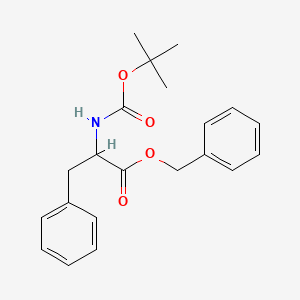
![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
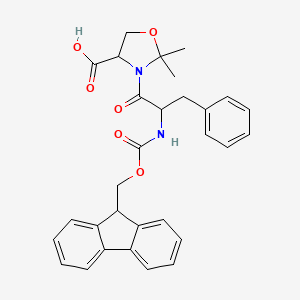
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
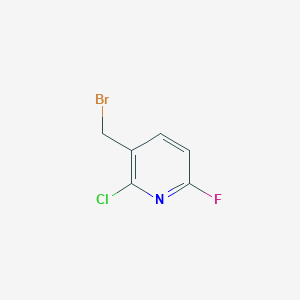
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12499435.png)
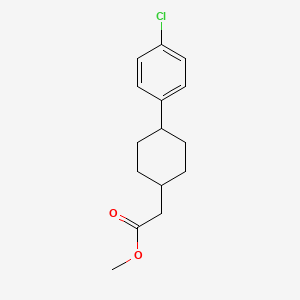
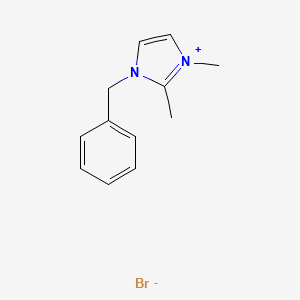
![6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
